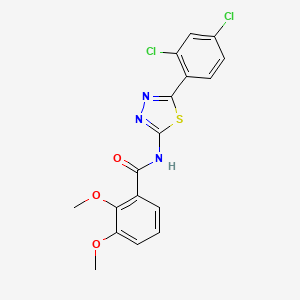

N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two chlorine atoms and a thiadiazole ring. The amide group is further substituted with a dimethoxybenzene ring. Benzamide derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiadiazole), amide linkage, and ether linkages (in the dimethoxybenzene part). The chlorine atoms on the benzene ring would make the molecule electron-deficient, potentially affecting its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. The amide group could undergo hydrolysis, the aromatic rings could undergo electrophilic aromatic substitution, and the ether groups could be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of aromatic rings and chlorine atoms would likely make the compound relatively non-polar and lipophilic. The compound might have a relatively high melting point due to the strong intermolecular forces .Aplicaciones Científicas De Investigación

Synthetic Methodologies

Research has demonstrated innovative synthetic strategies involving compounds with structural similarities to N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide. For example, the utilization of the 3,4-dimethoxybenzyl group as a novel N-protecting group showcases a method for protecting thiadiazole derivatives, which could be efficiently removed to yield the desired products (Grunder-Klotz & Ehrhardt, 1991). This technique underscores the importance of protecting groups in synthetic chemistry, especially in the formation of complex molecules.

Antiviral Activity

Thiadiazole derivatives have shown promise in antiviral applications. Specifically, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has led to compounds with notable anti-tobacco mosaic virus activity. This suggests the potential for thiadiazole compounds to serve as foundational structures for developing new antiviral agents (Chen et al., 2010).

Antimicrobial and Antioxidant Properties

Schiff bases derived from 1,3,4-thiadiazole compounds have been explored for their antimicrobial and antioxidant activities. These compounds exhibit DNA protective abilities against oxidative stress and show antimicrobial efficacy against specific bacterial strains. Such findings highlight the multifunctional potential of thiadiazole derivatives in pharmaceutical research (Gür et al., 2020).

Anticancer Potential

Novel 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives have been investigated for their anticancer properties, showing the ability to inhibit tumor cell invasion and potentiate the apoptotic effects of TNFα. This suggests a potential role for thiadiazole derivatives in cancer therapy, especially in targeting NF-κB activation pathways (Ningegowda et al., 2016).

Corrosion Inhibition

Thiadiazole compounds have been evaluated as corrosion inhibitors, offering insights into the protection of metals from corrosive environments. The exploration of 2,5-disubstituted 1,3,4-thiadiazoles suggests that such compounds could play a significant role in industrial applications by enhancing the longevity and durability of metal-based structures (Bentiss et al., 2007).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3O3S/c1-24-13-5-3-4-11(14(13)25-2)15(23)20-17-22-21-16(26-17)10-7-6-9(18)8-12(10)19/h3-8H,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVVCZQIWNBTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2604402.png)

![Methyl 5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2604406.png)

![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2604417.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2604421.png)

![N1-(4-chlorophenethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2604422.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2604425.png)